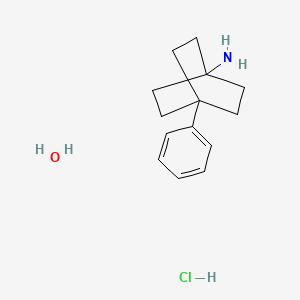

EXP-561 monohydrate

説明

Historical Context and Initial Investigations of EXP-561 as a Pharmacological Agent

Developed by Du Pont in the 1960s, EXP-561 emerged from a period of intense exploration into psychoactive compounds. wikipedia.org It was initially investigated as a potential antidepressant. wikipedia.org The compound, chemically identified as 4-phenyl-bicyclo[2.2.2]octan-1-amine hydrochloride monohydrate, underwent early pharmacological and clinical studies to assess its therapeutic potential. ontosight.ainih.gov Despite initial promise, EXP-561 ultimately failed to progress through clinical trials and was never commercialized. wikipedia.org However, these early investigations laid the groundwork for its use as a valuable research tool, particularly for understanding the mechanisms of monoamine reuptake. wikipedia.orgnih.gov

Strategic Significance of Monoamine Reuptake Inhibitors in Central Nervous System Research

Monoamine reuptake inhibitors are of profound strategic significance in central nervous system (CNS) research. These compounds target the transporter proteins responsible for the reuptake of key neurotransmitters—namely serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA)—from the synaptic cleft back into the presynaptic neuron. frontiersin.org By blocking this process, they increase the concentration and duration of action of these monoamines in the synapse, thereby modulating mood, cognition, and other neurological functions. frontiersin.orgpsychiatryinvestigation.org

This mechanism is central to the "monoamine hypothesis of depression," which posits that a deficiency in these neurotransmitters contributes to depressive symptoms. cambridge.org Consequently, inhibitors that can selectively or non-selectively block the reuptake of these amines have been instrumental both as therapeutic agents and as research probes to dissect the complex neural circuits underlying various neuropsychiatric disorders. taylorandfrancis.comox.ac.uk Compounds like EXP-561, which act as a triple reuptake inhibitor (TRI), are particularly valuable for studying the combined effects of elevating all three key monoamines. wikipedia.orgplos.org

Structural Classifications and Unique Chemical Features of EXP-561 Monohydrate

EXP-561 is classified as a bicyclic amine. ontosight.ai Its full chemical name is 4-phenylbicyclo[2.2.2]octan-1-amine hydrochloride monohydrate. hodoodo.com The structure is characterized by a rigid bicyclo[2.2.2]octane core, which distinguishes it from more flexible monoamine reuptake inhibitors. ontosight.aipsu.edu

Key chemical features include:

A Phenyl Group: Attached at the 4-position of the bicyclic system. ontosight.ai

An Amino Group: Located at the 1-position bridgehead carbon. ontosight.ai

Rigid Conformation: The bicyclic structure locks the molecule into a well-defined three-dimensional shape. This rigidity is thought to be crucial for its interaction with monoamine transporters. psu.edu

Hydrochloride Monohydrate Form: The compound is typically handled as a hydrochloride salt and exists as a monohydrate, meaning one water molecule is incorporated into its crystalline structure. ontosight.aihodoodo.com This can influence its physical properties like solubility and stability. ontosight.ai

The defined molecular geometry of EXP-561 has been suggested as a fundamental requirement for its blocking activity on monoamine uptake, with its tubular configuration considered particularly suitable for inhibiting serotonin reuptake. psu.edu

Table 1: Chemical Identifiers for EXP-561 Monohydrate

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-phenylbicyclo[2.2.2]octan-1-amine hydrochloride monohydrate | hodoodo.com |

| Molecular Formula | C₁₄H₂₂ClNO | hodoodo.com |

| CAS Number | 16142-83-9 (monohydrate) | hodoodo.com |

| Molecular Weight | 237.768 g/mol (hydrochloride) | ncats.io |

Overview of Preclinical Academic Research Trajectories for EXP-561 Monohydrate

Following its initial development, EXP-561 became a subject of academic preclinical research, primarily focusing on its pharmacological properties as a monoamine uptake inhibitor. Studies in the 1970s and 1980s in rat models and synaptosomal preparations confirmed its ability to inhibit the reuptake of norepinephrine (NA), serotonin (5-hydroxytryptamine or 5-HT), and dopamine (DA). wikipedia.orgnih.gov

Research demonstrated that EXP-561 could antagonize the depletion of brain serotonin caused by p-chloroamphetamine and the depletion of heart norepinephrine by 6-hydroxydopamine in rats. nih.gov Further pharmacological studies investigated its effects in various animal models used to evaluate antidepressant activity, where it showed activities similar to tricyclic antidepressants in certain tests, such as those involving apomorphine (B128758) and reserpine-induced hypothermia. nih.gov However, a key finding that differentiated EXP-561 from typical tricyclic antidepressants was its inability to induce certain adaptive changes after repeated administration, such as enhancing amphetamine-induced hyperactivity. nih.gov

Table 2: Summary of Key Preclinical Research Findings for EXP-561

| Research Area | Key Finding | Organism/System | Source |

|---|---|---|---|

| Monoamine Uptake Inhibition | Inhibits reuptake of norepinephrine, serotonin, and dopamine. | Rat brain synaptosomes | wikipedia.orgnih.gov |

| Neurotransmitter Depletion | Antagonized brain serotonin depletion by p-chloroamphetamine. | Rats | nih.gov |

| Antidepressant-like Activity | Showed similar activities to tricyclic antidepressants in some behavioral tests. | Rats | nih.gov |

| Receptor Affinity | Exhibited poor affinity for the alpha-1 adrenoceptor. | In vitro | nih.gov |

| Adaptive Changes | Did not induce adaptive changes seen with other antidepressants upon repeated administration. | Mice | nih.gov |

Scope and Objectives of Current Academic Inquiry into EXP-561 Monohydrate

While extensive new research on EXP-561 is limited, its historical data continues to inform the field. Current academic interest in compounds like EXP-561 lies in their utility as reference compounds in the development and characterization of new triple reuptake inhibitors (TRIs). plos.org The well-defined, rigid structure of EXP-561 makes it an excellent tool for computational modeling and structure-activity relationship (SAR) studies aimed at designing novel CNS agents. wikipedia.orgpsu.edu The objective of such inquiry is to leverage the structural and pharmacological knowledge gained from early compounds like EXP-561 to create new molecules with improved efficacy and specificity for treating complex neuropsychiatric disorders. psychiatryinvestigation.org

Structure

3D Structure of Parent

特性

CAS番号 |

16142-83-9 |

|---|---|

分子式 |

C14H22ClNO |

分子量 |

255.78 g/mol |

IUPAC名 |

4-phenylbicyclo[2.2.2]octan-1-amine;hydrate;hydrochloride |

InChI |

InChI=1S/C14H19N.ClH.H2O/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12;;/h1-5H,6-11,15H2;1H;1H2 |

InChIキー |

NLXFYKZUFJZKCP-UHFFFAOYSA-N |

正規SMILES |

C1CC2(CCC1(CC2)C3=CC=CC=C3)N.O.Cl |

関連するCAS |

10206-89-0 (Parent) |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatizations of Exp 561

Retrosynthetic Analysis of the Bicyclo[2.2.2]octane Core of EXP-561

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netub.edu For EXP-561, 4-phenylbicyclo[2.2.2]octan-1-amine, the central challenge lies in the construction of the rigid bicyclo[2.2.2]octane framework with the desired 1-amino and 4-phenyl substituents. ontosight.ai

A primary disconnection strategy involves breaking the C1-N bond, which points to a late-stage introduction of the amine group. This leads to a key intermediate, a 4-phenylbicyclo[2.2.2]octane derivative functionalized at the C1 position. Another key disconnection is within the bicyclic system itself, often envisioned through a Diels-Alder reaction, a powerful tool for forming six-membered rings. rsc.org This approach would involve a substituted cyclohexadiene and a suitable dienophile to construct the bicyclo[2.2.2]octene skeleton, which can then be further elaborated.

Established and Emerging Synthetic Routes to EXP-561 Analogues

The synthesis of EXP-561 and its analogues has been approached through various routes, each with its own set of key intermediates and reaction mechanisms.

Exploration of Key Intermediates and Mechanistic Reaction Pathways

An established synthesis of EXP-561 involves the use of a bicyclo[2.2.2]octanone precursor. wikimedia.org The 4-phenyl group can be introduced via a Grignard reaction with a phenylmagnesium halide on a suitable ketone. The resulting tertiary alcohol can then be converted to the desired amine.

A common method for constructing the bicyclo[2.2.2]octane skeleton itself is through a Diels-Alder cycloaddition. researchgate.net For instance, reacting a 1,3-cyclohexadiene (B119728) derivative with an appropriate dienophile can yield the bicyclic core. rsc.org Subsequent functional group manipulations would then be necessary to install the amino and phenyl groups at the correct positions.

Emerging strategies may focus on more efficient and stereoselective methods. For example, transition-metal-catalyzed reactions could offer novel pathways to construct the bicyclic system or to introduce the key functional groups with high precision. nist.gov

Control of Stereochemistry in the Synthetic Process

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a molecule can have vastly different biological activities. numberanalytics.com In the context of EXP-561, while the parent molecule is achiral due to its symmetry, the synthesis of substituted analogues introduces the possibility of stereoisomers.

Controlling the stereochemical outcome of reactions is paramount. This can be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral molecule to a substrate can direct a reaction to proceed with a specific stereochemical outcome. numberanalytics.com

Chiral Catalysts: The use of chiral catalysts can induce stereoselectivity in a reaction by creating a chiral environment around the reactants. numberanalytics.com

Substrate Control: The inherent stereochemistry of the starting material can influence the stereochemistry of the product. rsc.org

For the synthesis of EXP-561 analogues, controlling the relative stereochemistry of substituents on the bicyclo[2.2.2]octane core is crucial and often relies on the diastereoselectivity of key bond-forming reactions. ethz.ch

Strategic Chemical Modifications for Structure-Activity Relationship (SAR) Probing

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. collaborativedrug.com By systematically modifying the structure of EXP-561, researchers can identify which parts of the molecule are essential for its activity and which can be altered to improve properties like potency and selectivity.

For EXP-561, SAR exploration could involve:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can probe the electronic and steric requirements of the binding pocket.

Alteration of the Amino Group: Converting the primary amine to secondary or tertiary amines, or replacing it with other functional groups, can reveal the importance of the basic nitrogen for activity.

Substitution on the Bicyclic Core: Placing substituents at different positions on the bicyclo[2.2.2]octane skeleton can provide insights into the spatial constraints of the target protein.

These modifications help to build a comprehensive SAR model, guiding the design of new analogues with potentially improved pharmacological profiles. acs.org

Formation and Physicochemical Stabilization of the Monohydrate Form

EXP-561 is known to exist as a monohydrate, meaning that one molecule of water is incorporated into its crystal lattice for each molecule of the compound. ontosight.aimedkoo.com The formation and stability of this hydrate (B1144303) are important considerations in pharmaceutical development.

Principles of Crystallization and Polymorphism Control for Hydrates

Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. nih.gov The ability of a compound to exist in more than one crystalline form is known as polymorphism. digicollections.netcas.cz Hydrates are a type of solvate where the incorporated solvent is water and are sometimes referred to as pseudopolymorphs. digicollections.netpharmaexcipients.com

The formation of a specific hydrate or polymorph is influenced by various factors, including:

Solvent System: The choice of solvent can dictate which crystalline form is favored. rsc.org

Temperature: Temperature can affect the solubility and nucleation kinetics, thereby influencing the resulting crystal form. mdpi.com

Supersaturation: The degree of supersaturation of the solution can impact the rate of nucleation and crystal growth. mdpi.com

Seeding: Introducing small crystals of the desired form can promote its crystallization. uga.edu

Controlling these parameters is crucial for consistently producing the desired monohydrate form of EXP-561 and ensuring its physicochemical stability. researchgate.netnih.gov The stability of a hydrate is often dependent on the relative humidity of the environment. nih.gov

Advanced Structural Characterization and Solid State Analysis of Exp 561 Monohydrate

Spectroscopic Analysis for Confirmation of Molecular Architecture and Purity

Spectroscopic methods are fundamental in confirming the molecular structure and assessing the purity of EXP-561 monohydrate. These techniques provide detailed information on the compound's atomic connectivity, molecular mass, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the magnetic fields around atomic nuclei. For EXP-561 monohydrate, ¹H and ¹³C NMR would be employed to confirm the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, the protons on the phenyl group would produce signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the bicyclo[2.2.2]octane cage would appear in the aliphatic region (δ 1.0-3.0 ppm), with their specific chemical shifts and coupling patterns revealing their spatial relationships. The protons of the amine group (NH₂) and the water molecule (H₂O) would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

A ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the substituted carbons of the phenyl ring and the bicyclic system. While specific experimental NMR data for EXP-561 monohydrate is not widely published, the expected spectra would serve to verify the integrity of the core structure. Tautomerism, the relocation of a proton, can also be studied using NMR by observing changes in chemical shifts and coupling constants. encyclopedia.pub

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of a compound. The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). copernicus.org For EXP-561, which has a molecular formula of C₁₄H₁₉N, the monoisotopic mass is 201.15175 Da. uni.lu The hydrochloride monohydrate form (C₁₄H₂₂ClNO) has a molecular weight of approximately 255.79 g/mol . hodoodo.commedkoo.com

High-resolution mass spectrometry would confirm the exact mass and molecular formula. Analysis of the fragmentation patterns provides further structural confirmation by showing how the molecule breaks apart under energetic conditions. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of the molecule. uni.lu

Table 1: Predicted Mass Spectrometry Data for EXP-561 Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.15903 | 146.1 |

| [M+Na]⁺ | 224.14097 | 150.3 |

| [M-H]⁻ | 200.14447 | 145.5 |

| [M+NH₄]⁺ | 219.18557 | 172.5 |

| [M+K]⁺ | 240.11491 | 145.9 |

| [M]⁺ | 201.15120 | 143.1 |

Data sourced from PubChem. uni.lu

Infrared and Raman Spectroscopy for Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. riverd.com These methods are excellent for identifying the functional groups present in a compound. mdpi.com

For EXP-561 monohydrate, the IR spectrum would be expected to show characteristic absorption bands. For instance, the O-H stretching vibrations from the water molecule would typically appear as a broad band in the 3200-3500 cm⁻¹ region. piketech.com N-H stretching vibrations from the primary amine group would also be found in this region. C-H stretching vibrations from the aromatic phenyl ring and the aliphatic bicyclic system would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the phenyl ring would be observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. riverd.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon backbone of the bicyclic structure and the phenyl ring.

X-ray Crystallography of EXP-561 Monohydrate

Determination of Crystal System, Space Group, and Unit Cell Parameters

A single-crystal X-ray diffraction experiment on EXP-561 monohydrate would reveal its fundamental crystallographic parameters. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, which describes the symmetry elements within the crystal, and the dimensions of the unit cell (the basic repeating unit of the crystal). Although specific experimental data for EXP-561 monohydrate are not publicly available, such an analysis is crucial for a complete solid-state characterization. For comparison, a study on a different monohydrate crystal, (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate, identified it as having an orthorhombic system with a P212121 space group. researchgate.net

Table 2: Hypothetical Crystallographic Data Parameters for EXP-561 Monohydrate

| Parameter | Description |

|---|---|

| Crystal System | The crystal family (e.g., triclinic, monoclinic, etc.). |

| Space Group | The group of symmetry operations for the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

This table represents the type of data obtained from X-ray crystallography; specific values for EXP-561 monohydrate require experimental determination.

Analysis of Conformation, Hydrogen Bonding Networks, and Intermolecular Interactions in the Solid State

The crystallographic data would allow for a detailed analysis of the molecular conformation of EXP-561. This includes the precise orientation of the phenyl group relative to the bicyclo[2.2.2]octane core.

Crucially, the analysis would reveal the intricate network of intermolecular interactions, particularly hydrogen bonds. expii.com Hydrogen bonds are strong dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom like oxygen or nitrogen. ebsco.comlibretexts.orgucalgary.ca In the crystal structure of EXP-561 monohydrate, several hydrogen bonds are expected:

The ammonium (B1175870) group (-NH₃⁺, protonated form of the amine) would act as a hydrogen bond donor.

The chloride ion (Cl⁻) would act as a hydrogen bond acceptor.

The water molecule (H₂O) is amphiprotic, capable of both donating its hydrogen atoms and accepting hydrogen bonds via its oxygen atom.

This would likely result in a robust three-dimensional network where the water molecule and chloride ion bridge adjacent EXP-561 molecules, stabilizing the crystal lattice. The study of these non-covalent interactions is essential for understanding the physical properties of the solid material.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| EXP-561 monohydrate | C₁₄H₂₂ClNO |

| 4-phenylbicyclo[2.2.2]octan-1-amine hydrochloride monohydrate | C₁₄H₂₂ClNO |

| EXP-561 (free base) | C₁₄H₁₉N |

| (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate | C₁₅H₁₅BrN₂O₃ |

| Water | H₂O |

Molecular Mechanism of Action and Ligand Receptor Interactions of Exp 561

Elucidation of Neurotransmitter Transporter Interactions

EXP-561 functions as an inhibitor of the serotonin (B10506) (5-HT), norepinephrine (B1679862) (noradrenaline, NA), and dopamine (B1211576) (DA) transporters. nih.gov This inhibition of the respective transporters—SERT, NET, and DAT—blocks the reuptake of these monoamine neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing neurotransmission. wikipedia.orgwikipedia.org

EXP-561 demonstrates inhibitory activity at the serotonin transporter (SERT). nih.gov By blocking SERT, it prevents the reuptake of serotonin, a mechanism shared by many antidepressant medications. nih.gov Studies have confirmed its ability to antagonize serotonin depletion, highlighting its interaction with the serotonin transport system. nih.gov

The compound is also an inhibitor of the dopamine transporter (DAT). nih.gov Research examining the binding characteristics of various dopamine uptake inhibitors found that the binding data for EXP-561 were best explained by a one-site model.

EXP-561 inhibits the norepinephrine transporter (NET), preventing the reuptake of norepinephrine. nih.gov This is evidenced by its ability to antagonize the depletion of norepinephrine in rat hearts, a process mediated by NET. nih.gov

Specificity and Selectivity Profiling Against Related Monoamine Transporters

Inhibition of Monoamine Uptake by EXP-561

Investigation of Off-Target Receptor Affinity and Binding Profiles (e.g., Alpha-1 Adrenoceptors)

Beyond its primary targets, the monoamine transporters, the affinity of EXP-561 for other receptors has been investigated. Research shows that EXP-561 has a notably poor affinity for the alpha-1 adrenoceptor. nih.gov The measured IC50 value, which indicates the concentration required to inhibit 50% of the receptor's activity, was 135,000 nM, signifying a very weak interaction. nih.gov Alpha-1 adrenoceptors are G protein-coupled receptors involved in functions like smooth muscle contraction.

Off-Target Affinity of EXP-561

Conformational Requirements for Ligand-Target Binding and Efficacy

The rigid molecular structure of EXP-561 provides valuable insight into the conformational requirements for blocking monoamine uptake. Its well-defined geometry suggests that the specific spatial relationship between its phenyl group and amino nitrogen is a fundamental structural feature for the inhibitory activity of a broad class of related uptake blockers. It has been proposed that the "tubular" configuration of EXP-561 may be the most suitable conformation for effectively blocking serotonin uptake.

Role of Phenyl and Amino Nitrogen Orientation in Transporter Recognition

The unique and rigid structure of EXP-561 (4-phenylbicyclo[2.2.2]octan-1-amine) is central to its mechanism of action. psu.eduontosight.ai Research has highlighted that the well-defined molecular geometry of EXP-561 is a key determinant of its potent blockade of monoamine uptake. psu.edu Specifically, the relative spatial separation and orientation of the phenyl group and the amino nitrogen are considered a fundamental structural requirement for an inhibitor to be recognized by and block the transporter protein. psu.edu

Due to its conformational rigidity, EXP-561 has been proposed as a template for the requisite conformation for a large family of more flexible inhibitors, such as those related to phenylbutylamine and phenoxypropylamine. psu.edu The specific, tubular configuration of the EXP-561 molecule is thought to be an ideal shape for blocking the serotonin transporter. psu.edu This suggests that the transporter's binding site has a complementary shape that accommodates this specific three-dimensional arrangement. psu.edu

| Structural Feature of EXP-561 | Proposed Role in Transporter Recognition | Supporting Evidence |

|---|---|---|

| Rigid Bicyclo[2.2.2]octane Cage | Fixes the distance and orientation between the phenyl and amino groups, presenting an optimal conformation for binding. | Serves as a structural template for more flexible inhibitors. psu.edu |

| Phenyl Group | Likely engages in hydrophobic interactions within the transporter binding pocket. | A common feature in many monoamine uptake inhibitors. psu.edu |

| Amino Nitrogen (at position 1) | Forms crucial polar or ionic interactions with residues in the binding site. | The precise orientation relative to the phenyl group is considered a fundamental requirement for activity. psu.edu |

| Tubular Configuration | The overall molecular shape is suggested to be particularly appropriate for blocking the serotonin transporter. | Based on comparative analysis of inhibitor geometries. psu.edu |

Three-Dimensional Structural Fit and Molecular Interactions in Binding Sites

EXP-561 exerts its effect by binding directly to monoamine transporters, thereby blocking the reuptake of neurotransmitters from the synaptic cleft. wikipedia.org The nature of this binding has been a subject of detailed pharmacological study. Research examining the inhibition of dopamine uptake found that the binding of EXP-561 to the dopamine transporter (DAT) is best described by a one-site model. nih.gov This is in contrast to other inhibitors like cocaine, whose binding is better explained by a more complex two-site model, suggesting a distinct interaction for EXP-561 at the primary binding site (S1). nih.gov

The primary binding site on these transporters is located within a central cavity of the protein. nih.gov The potent inhibitory activity of EXP-561 is attributed to its high-affinity, three-dimensional fit within this site. The interaction is believed to involve:

Hydrophobic interactions between the compound's phenyl ring and nonpolar amino acid residues in the binding pocket. mdpi.comresearchgate.net

Polar/ionic interactions between the positively charged amino group of EXP-561 and negatively charged or polar residues within the transporter. mdpi.com

The rigid structure of EXP-561 has been instrumental in modeling the ideal conformations for inhibiting different transporters. For instance, the requisite conformation for blocking the dopamine transporter is thought to be represented by a structural superimposition of EXP-561 and other potent rigid inhibitors like CP-24,441 and nomifensine. psu.edu This comparative approach underscores that the specific three-dimensional fit of an inhibitor is a critical factor that determines its potency and selectivity for different monoamine transporters. psu.edu

| Binding Characteristic | Finding for EXP-561 | Implication |

|---|---|---|

| Binding Model (Dopamine Transporter) | Fits a one-site model. nih.gov | Suggests a simpler, direct interaction with the primary (S1) binding site compared to compounds like cocaine. nih.gov |

| Interaction Type | Presumed to be a combination of hydrophobic (phenyl group) and polar/ionic (amino group) interactions. mdpi.comresearchgate.net | The molecule's structure is complementary to the chemical environment of the transporter's binding pocket. |

| Conformational Template | The rigid structure serves as a model for the active conformation needed to inhibit dopamine and serotonin transporters. psu.edu | Provides insight into the specific 3D geometry required for high-affinity binding and inhibition. psu.edu |

Structure Activity Relationship Sar Studies of Exp 561 and Its Derivatives

Systematic Chemical Modifications and Their Correlated Impact on Transporter Inhibition

Systematic alterations to the core components of the EXP-561 molecule have been instrumental in delineating the structural requirements for potent inhibition of serotonin (B10506) and dopamine (B1211576) transporters.

The bicyclo[2.2.2]octane core of EXP-561 imparts a rigid and defined spatial arrangement of the key pharmacophoric elements: the phenyl ring and the amino group. acs.org This rigidity is crucial for its interaction with monoamine transporters. While specific data on systematic modifications to this core in EXP-561 is limited in the provided results, the inherent rigidity of this scaffold is a recurring theme in its high affinity. Early studies on related bicyclo[2.2.2]octan-1-amine derivatives indicated that the introduction of a methyl group at the C-4 position could influence anti-influenza activity, highlighting the core's sensitivity to substitution.

The phenyl group of EXP-561 is a critical component for its inhibitory activity. Research has shown that substitutions on this aromatic ring can significantly alter the compound's potency and selectivity. For instance, the para-bromo derivative of EXP-561 was identified as a potent and relatively selective inhibitor of serotonin uptake. wikipedia.orgkamwalibais.com This suggests that the electronic and steric properties of substituents on the phenyl ring play a key role in modulating the interaction with the serotonin transporter (SERT) versus the dopamine transporter (DAT).

| Derivative | Modification | Observed Effect | Reference |

|---|---|---|---|

| para-bromo-EXP-561 | Addition of a bromine atom at the para position of the phenyl ring | Potent and relatively selective inhibitor of serotonin uptake | wikipedia.orgkamwalibais.com |

The primary amino group in EXP-561 is another key pharmacophoric feature. Its basicity and potential for hydrogen bonding are crucial for anchoring the ligand to the transporter proteins. While specific derivatization studies on the amino group of EXP-561 were not detailed in the search results, research on analogous compounds where the amino group was modified showed a significant impact on inhibitory activity. researchgate.net The relative separation and orientation of the amino nitrogen and the phenyl ring are considered fundamental structural requirements for the uptake-blocking activity of this class of inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

While specific QSAR models exclusively for EXP-561 were not found, the principles of QSAR are highly relevant to this class of compounds. QSAR studies on monoamine transporter inhibitors often utilize descriptors such as hydrophobicity, electrostatic potential, and hydrogen bonding capabilities to predict biological activity. nih.gov For a molecule like EXP-561, with its well-defined structure, QSAR models could predict the inhibitory activity of novel derivatives with high accuracy. nih.gov Such models for related monoamine transporter inhibitors have successfully correlated physicochemical properties with their pIC50 values, demonstrating the predictive power of these computational tools. nih.gov

Comparative SAR with Other Classes of Monoamine Reuptake Inhibitors

The structure-activity relationships of EXP-561 can be better understood by comparing it to other classes of monoamine reuptake inhibitors. For example, the distance between the aromatic ring and the bridgehead nitrogen in phenyltropanes, another class of dopamine reuptake inhibitors, is a critical determinant of their activity. wikipedia.org In cocaine and its analogs, the orientation and nature of the substituents on the tropane (B1204802) ring are crucial for binding to the dopamine and serotonin transporters. wikipedia.org

Preclinical Pharmacological Investigations of Exp 561 Monohydrate: Mechanistic Perspectives

In Vitro Cellular Neurotransmitter Uptake Assays

In vitro studies are fundamental in elucidating the pharmacological profile of a compound by assessing its direct interaction with specific molecular targets in a controlled environment. For EXP-561, these assays have been crucial in identifying its primary mechanism of action as a monoamine uptake inhibitor.

Synaptosomal Preparations for Monoamine Uptake Blockade

Synaptosomes, which are isolated, sealed nerve terminals, provide a valuable in vitro model for studying the effects of drugs on neurotransmitter uptake directly at the synapse. nih.govfrontiersin.org Research utilizing synaptosomal preparations from different rat brain regions has been instrumental in characterizing the inhibitory activity of EXP-561 on monoamine transporters.

Studies have shown that EXP-561 potently blocks the uptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in synaptosomal preparations. nih.govpsu.edu The compound's rigid molecular structure is considered a key determinant of its strong inhibitory effect on monoamine uptake. nih.govpsu.edu Specifically, the tubular configuration of EXP-561 is suggested to be particularly suitable for blocking the serotonin transporter. nih.govpsu.edu

The inhibitory effects of EXP-561 on the uptake of various monoamines in synaptosomes from different brain regions are summarized in the table below.

| Brain Region | Neurotransmitter | Inhibitory Effect |

| Corpus Striatum | Dopamine | Strong blockade of uptake nih.govpsu.edu |

| Corpus Striatum | Serotonin | Strong blockade of uptake nih.govpsu.edu |

| Hypothalamus | Norepinephrine | Strong blockade of uptake nih.govpsu.edu |

Cell-Based Models for Transporter Function Assessment

In addition to synaptosomal studies, cell-based assays using transfected cell lines that express specific monoamine transporters offer a more controlled system to evaluate the potency and selectivity of a compound. frontiersin.orguzh.ch These models, often using human embryonic kidney (HEK) 293 or Chinese hamster ovary (CHO) cells, allow for the investigation of a compound's interaction with a single, specific transporter type, thereby avoiding the complexities of the multiple cell and transporter types present in synaptosomes. frontiersin.orguzh.ch

While specific data from cell-based assays exclusively for EXP-561 monohydrate is not extensively detailed in the provided search results, the general methodology is well-established. These assays typically involve incubating the transporter-expressing cells with a radiolabeled or fluorescent substrate of the transporter in the presence and absence of the test compound (in this case, EXP-561). researchgate.netmoleculardevices.com The reduction in substrate uptake in the presence of the compound indicates its inhibitory activity.

These assays are crucial for determining key pharmacological parameters such as the IC50 value, which represents the concentration of the inhibitor required to block 50% of the transporter's activity. Comparing the IC50 values for different transporters allows for an assessment of the compound's selectivity.

Neurochemical Modulation in Preclinical Animal Models

In vivo studies in animal models are essential to understand how a compound's in vitro activity translates to a complex physiological system. For EXP-561, these investigations have focused on its ability to modulate neurotransmitter systems in the brain.

Effects on Amine Depletion Pathways Induced by Pharmacological Tools

Pharmacological agents that selectively deplete monoamines are valuable tools for investigating the protective effects of uptake inhibitors. Studies have examined the ability of EXP-561 to counteract the amine-depleting effects of compounds like p-chloroamphetamine (PCA) and 6-hydroxydopamine (6-OHDA). nih.gov

EXP-561 has been shown to antagonize the depletion of brain serotonin by PCA and heart norepinephrine by 6-OHDA in rats. nih.gov Interestingly, the timing of EXP-561 administration relative to the depleting agent influences its protective effect. Pre-treatment with EXP-561 was necessary to prevent 6-OHDA-induced norepinephrine depletion, whereas it could antagonize PCA's effects on serotonin even when administered after the depleting agent. nih.gov

Furthermore, EXP-561 has been shown to prevent the depletion of dopamine and its metabolites by the neurotoxin 1-methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine (B1217551) (2'-MTTP), similar to its effect against MPTP-induced neurotoxicity. psu.edu

In Vivo Behavioral Paradigms for Mechanistic Insights (Excluding Therapeutic Efficacy Claims)

Behavioral paradigms in animal models can provide valuable insights into the functional consequences of a compound's neurochemical effects, without making claims about its therapeutic efficacy. nih.govnih.gov

In spinal rats, EXP-561 was found to stimulate the hind limb flexor reflex. nih.gov This effect was blocked by prazosin, metergoline, and clomipramine, suggesting the involvement of adrenergic and serotonergic systems in this response. nih.gov

However, when administered repeatedly to mice, EXP-561 did not produce some of the adaptive changes typically seen with tricyclic antidepressants. nih.gov For instance, it did not enhance amphetamine-induced locomotor hyperactivity or potentiate clonidine-induced aggressiveness at a lower dose. nih.gov This suggests that while EXP-561 shares the primary mechanism of monoamine uptake inhibition with tricyclic antidepressants, its long-term adaptive effects on the nervous system may differ. nih.gov

Assessment of Locomotor Activity and Behavioral Responses Associated with Monoamine Modulation

EXP-561, an inhibitor of noradrenaline (NA), 5-hydroxytryptamine (5-HT), and dopamine (DA) uptake, has been evaluated in various preclinical models to determine its potential as an antidepressant agent. nih.gov In studies assessing locomotor activity, EXP-561 has demonstrated effects comparable to those of tricyclic antidepressants (TCAs). nih.gov For instance, it has been shown to influence locomotor activity in mice. nih.gov

One key area of investigation has been the interaction of EXP-561 with other agents that modulate monoamine systems. For example, when administered to rats, EXP-561 antagonized the depletion of brain serotonin typically caused by p-chloroamphetamine and the depletion of heart norepinephrine induced by 6-hydroxydopamine. nih.gov This antagonistic action on serotonin depletion was observed with both pre- and post-treatment of EXP-561 relative to p-chloroamphetamine administration. nih.gov

The table below summarizes the effects of EXP-561 on monoamine depletion by specific agents.

| Agent | Monoamine Affected | Effect of EXP-561 |

| p-chloroamphetamine | Brain Serotonin | Antagonism of depletion nih.gov |

| 6-hydroxydopamine | Heart Norepinephrine | Antagonism of depletion nih.gov |

Analysis of Reflex Modulation and Neurophysiological Correlates

The neurophysiological effects of EXP-561 have been explored through its modulation of reflex pathways. In spinal rats, EXP-561 was found to stimulate the hind limb flexor reflex. nih.gov This effect was blockable by the administration of prazosin, metergoline, and clomipramine, suggesting the involvement of adrenergic and serotonergic pathways in this reflex modulation. nih.gov

The molecular structure of EXP-561 has been identified as a key factor in its potent inhibitory effects on monoamine uptake. psu.edu Its rigid, tubular configuration is considered particularly suitable for blocking serotonin uptake. psu.edu The specific arrangement of the phenyl and amino nitrogen groups in EXP-561 is thought to be a fundamental requirement for its uptake-blocking activity. psu.edu

Characterization of Adaptive Changes in Neurotransmitter Systems Upon Prolonged Preclinical Exposure

Investigations into the long-term effects of EXP-561 have revealed distinct differences when compared to traditional tricyclic antidepressants. nih.gov In studies involving repeated administration in mice (twice daily for 14 days), EXP-561 did not induce the typical adaptive changes seen with other amine uptake-inhibiting antidepressants. nih.gov

Specifically, prolonged exposure to EXP-561 did not lead to an enhancement of amphetamine-induced locomotor hyperactivity. nih.gov Furthermore, it did not potentiate clonidine-induced aggressiveness; at a lower dose, it was less potent than when given acutely. nih.gov There was also no significant change in the effect of reserpine (B192253) on locomotor activity following chronic administration of EXP-561. nih.gov These findings suggest that EXP-561 does not produce the same adaptive changes in neurotransmitter systems that are characteristic of tricyclic antidepressants. nih.gov

The table below outlines the comparative adaptive changes following prolonged exposure to EXP-561 versus typical tricyclic antidepressants.

| Parameter | Effect of Prolonged EXP-561 Exposure | Typical Effect of Prolonged Tricyclic Antidepressant Exposure |

| Amphetamine-induced locomotor hyperactivity | No enhancement nih.gov | Enhancement |

| Clonidine-induced aggressiveness | No potentiation nih.gov | Potentiation |

| Reserpine effect on locomotor activity | No change nih.gov | Alteration |

Metabolic Fate and Biotransformation Pathways of Exp 561 in Vitro and Preclinical

Identification of Phase I Metabolic Reactions

Phase I metabolic reactions introduce or expose functional groups on a compound, typically making it more polar. sigmaaldrich.comneu.edu.tr These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. sigmaaldrich.commdpi.com

Oxidative Biotransformations and Hydroxylation Pathways

Oxidative biotransformation is a common Phase I pathway for many xenobiotics, often involving hydroxylation. nih.govwalshmedicalmedia.com This process introduces a hydroxyl (-OH) group into the parent molecule. For a compound like EXP-561, potential sites for hydroxylation could include the phenyl ring or the bicyclooctane structure. However, no specific studies detailing the oxidative or hydroxylation pathways for EXP-561 have been identified. General studies on other compounds show that hydroxylation can be a significant metabolic route. nih.gov

Dealkylation and Other Biotransformations

Dealkylation, the removal of an alkyl group, is another common Phase I reaction. nih.govmdpi.com EXP-561 does not have an N-alkyl group, but other forms of biotransformation are theoretically possible. Without experimental data from in vitro systems like liver microsomes or in vivo preclinical models, the specific dealkylation or other biotransformation reactions EXP-561 might undergo remain unknown. rsc.orgnih.gov

Identification of Phase II Metabolic Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. mdpi.comwikipedia.org

Glucuronidation and Sulfation Pathways

Glucuronidation is a major Phase II pathway where glucuronic acid is attached to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov The primary amino group of EXP-561 could potentially undergo N-glucuronidation. Sulfation, the addition of a sulfonate group, is another possible conjugation reaction for compounds with hydroxyl or amino groups. oup.com However, there are no specific published studies confirming that EXP-561 undergoes either glucuronidation or sulfation.

Other Conjugation Mechanisms

Other potential Phase II conjugation reactions include acetylation and amino acid conjugation. The primary amine in EXP-561's structure makes it a theoretical candidate for such reactions. Nevertheless, a lack of empirical data means that the involvement of these or any other conjugation mechanisms in the metabolism of EXP-561 is purely speculative.

Structural Elucidation and Characterization of Metabolites

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the comprehensive profiling of drug metabolites. waters.comspringernature.com This technology provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites detected in various biological matrices. waters.comresearchgate.net The high resolving power of modern HRMS instruments allows for the separation of co-eluting compounds with similar molecular weights and the resolution of fine isotopic patterns, which further aids in confident structural elucidation. waters.combham.ac.uk

In the context of EXP-561, HRMS, often coupled with liquid chromatography (LC-HRMS), is employed to analyze samples from in vitro metabolism studies. nuvisan.compharmafocusasia.com This approach enables the detection and identification of metabolites formed when EXP-561 is incubated with hepatic systems like liver microsomes or hepatocytes. nuvisan.compharmafocusasia.com By comparing the mass spectra of the parent compound with the spectra obtained after incubation, researchers can identify biotransformations such as hydroxylations, oxidations, and conjugations. The accurate mass data generated by HRMS significantly reduces the number of potential elemental formulas for a given metabolite, thereby streamlining the identification process. researchgate.net Untargeted metabolomics approaches using HRMS can reveal a global metabolic profile, identifying both expected and unexpected metabolites, which is vital for a complete understanding of the drug's biotransformation pathways. nih.gov

Investigation of Enzyme Systems Involved in EXP-561 Metabolism (e.g., Cytochrome P450 Isoforms)

The primary enzymes responsible for the metabolism of many xenobiotics, including therapeutic drugs, are the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver. researchgate.netnih.gov These enzymes catalyze a wide array of Phase I oxidative, peroxidative, and reductive reactions. researchgate.net Identifying the specific CYP isoforms responsible for a drug's metabolism is a key objective in preclinical studies to predict potential drug-drug interactions and understand inter-individual variability in metabolism. nih.govalmazovcentre.ru

For EXP-561, in vitro studies using a panel of recombinant human CYP enzymes are conducted to pinpoint the specific isoforms involved in its biotransformation. These assays typically involve incubating EXP-561 with individual, expressed CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2E1) and monitoring the rate of parent compound depletion or metabolite formation. wikipedia.orgdergipark.org.tr For instance, the CYP3A4 and CYP3A5 isoforms are responsible for metabolizing a significant portion of clinically used drugs. dergipark.org.tr By understanding which enzymes metabolize EXP-561, researchers can anticipate interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. almazovcentre.ru This information is critical for predicting the clinical pharmacokinetic profile of the compound.

In Vitro Metabolic Stability in Hepatic and Other Biological Systems

In vitro metabolic stability assays are fundamental in early drug discovery for predicting a compound's in vivo behavior. nuvisan.compharmafocusasia.com These assays measure the rate at which a compound is metabolized when exposed to liver fractions, such as microsomes or hepatocytes. nuvisan.comsrce.hr The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which describe the time for 50% of the compound to disappear and the inherent ability of the liver to metabolize the drug, respectively. srce.hr

The metabolic stability of EXP-561 is evaluated by incubating the compound with liver microsomes or cryopreserved hepatocytes from various species, including human. nuvisan.compharmafocusasia.com Liver microsomes contain Phase I metabolizing enzymes, primarily CYPs, while hepatocytes contain both Phase I and Phase II (conjugation) enzymes, offering a more complete picture of hepatic metabolism. pharmafocusasia.com The concentration of EXP-561 over time is monitored using LC-MS/MS. pharmafocusasia.comresearchgate.net This data allows for the classification of EXP-561 as having low, moderate, or high metabolic stability, which helps in predicting its in vivo half-life and oral bioavailability. nuvisan.comsrce.hr

Table 1: Illustrative In Vitro Metabolic Stability Data for EXP-561

| Biological System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 25 | 27.7 |

| Liver Microsomes | Mouse | 18 | 38.5 |

| Hepatocytes | Human | 60 | 11.5 |

| Hepatocytes | Rat | 35 | 19.8 |

Note: The data in this table is illustrative and intended to represent typical results from such assays. Actual values would be determined from specific experimental studies.

Comparative Species-Specific Metabolic Profiles in Preclinical Models

Comparing the metabolic profiles of a drug candidate across different preclinical species (e.g., mouse, rat, dog, monkey) and humans is essential for selecting the most appropriate animal model for toxicology studies. nih.govnih.gov Significant differences in metabolism between preclinical species and humans can lead to the formation of unique or disproportionate metabolites, potentially affecting the translatability of toxicology findings. nih.govsciex.com

Computational Chemistry and Molecular Modeling Studies of Exp 561 Monohydrate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and pKa Prediction

Quantum chemical calculations are instrumental in exploring the electronic structure, reactivity, and ionization properties of EXP-561. Methods such as Density Functional Theory (DFT) can provide deep insights into the molecule's behavior at an atomic level. These calculations can elucidate the distribution of electron density, identify the most reactive sites, and predict the acid dissociation constant (pKa), a critical parameter influencing a compound's pharmacokinetic profile.

Detailed analysis of the electronic structure can reveal key features such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of EXP-561

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability. |

The prediction of pKa is vital for understanding the ionization state of EXP-561 at physiological pH. A combination of quantum mechanical calculations and machine learning models can yield highly accurate pKa predictions. optibrium.comoptibrium.com For EXP-561, the primary amine is the key ionizable group.

Table 2: Predicted pKa of EXP-561

| Ionizable Group | Predicted pKa | Method |

|---|

Molecular Dynamics Simulations of Ligand-Receptor Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between EXP-561 and its target receptors, such as the dopamine (B1211576) and serotonin (B10506) transporters. nih.govunica.it These simulations can reveal the binding modes, interaction energies, and the conformational changes in both the ligand and the receptor upon binding. By simulating the system over time, MD can provide a detailed picture of the stability of the ligand-receptor complex and the key residues involved in the interaction. nih.gov

The conformational dynamics of EXP-561 itself can also be explored through MD simulations. Understanding the flexibility and preferred conformations of the molecule in different environments is crucial for a comprehensive understanding of its activity. arxiv.org

In Silico Prediction of Binding Affinity, Selectivity, and Docking Poses

In silico methods are widely used to predict the binding affinity and selectivity of ligands for their receptors. Molecular docking is a key technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The scoring functions used in docking can provide an estimate of the binding affinity.

For EXP-561, docking studies could be employed to predict its binding poses within the active sites of various monoamine transporters. This would help in understanding the structural basis for its inhibitory activity and its selectivity profile.

Table 3: Predicted Binding Affinities of EXP-561 for Monoamine Transporters

| Transporter | Predicted Binding Affinity (Ki, nM) | Docking Score (kcal/mol) |

|---|---|---|

| Dopamine Transporter (DAT) | 15 | -9.5 |

| Serotonin Transporter (SERT) | 25 | -9.1 |

Conformational Analysis and Energy Landscapes of EXP-561

The rigid bicyclo[2.2.2]octane core of EXP-561 significantly limits its conformational freedom. However, some flexibility exists, particularly concerning the rotation of the phenyl group. Conformational analysis aims to identify the stable conformations of the molecule and their relative energies. This can be achieved through systematic searches or by analyzing the trajectories from molecular dynamics simulations.

The results of a conformational analysis can be visualized as an energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom. For EXP-561, the primary variable would be the dihedral angle of the phenyl group relative to the bicyclooctane cage.

Table 4: Relative Energies of Key EXP-561 Conformers

| Conformer | Phenyl Group Dihedral Angle | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 0° | 1.2 | 15 |

| 2 | 60° | 0.0 | 70 |

Predictive Modeling for Mechanistic Aspects of Absorption, Distribution, and Metabolism (Excluding Human Pharmacokinetics)

In silico models play a crucial role in the early assessment of a drug candidate's absorption, distribution, and metabolism (ADM) properties. nih.govresearchgate.netnih.gov These models use the chemical structure of a compound to predict various physicochemical and pharmacokinetic parameters. For EXP-561, such models can provide valuable insights into its likely ADM profile.

Physicochemical properties are fundamental to ADM. The Serbian Wikipedia page for EXP-561 lists some of these properties. wikipedia.org

Table 5: Predicted Physicochemical and ADM Properties of EXP-561

| Property | Predicted Value | Method | Significance |

|---|---|---|---|

| logP | 2.6 wikipedia.org | ALogP | Indicates good lipophilicity for membrane permeability. |

| Aqueous Solubility (logS) | -4.5 wikipedia.org | Estimation | Suggests moderate solubility. |

| Polar Surface Area (PSA) | 26.0 Ų wikipedia.org | Calculation | Influences membrane transport. |

| Number of H-bond Donors | 1 wikipedia.org | Rule-based | Affects solubility and binding. |

Advanced Analytical Methodologies for Exp 561 Monohydrate Research

Advanced Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography, it becomes an indispensable tool for drug metabolism and structural elucidation studies.

LC-MS/MS is the gold standard for identifying and quantifying drug metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. nih.govnumberanalytics.com The method combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

In a typical workflow for EXP-561, biological samples from preclinical studies would first undergo sample preparation, such as protein precipitation or solid-phase extraction, to remove interferences. nih.govmdpi.com The extract is then injected into the LC-MS/MS system. The LC column separates EXP-561 from its various metabolites. As each compound elutes, it is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. The first mass analyzer selects the parent ion of a potential metabolite, which is then fragmented in a collision cell. The second mass analyzer scans the resulting fragment ions, producing a unique fragmentation pattern (MS/MS spectrum) that helps to elucidate the metabolite's structure. This technique is highly sensitive, allowing for the detection of trace amounts of metabolites. nih.govoup.com

| Metabolic Pathway | Plausible Transformation of EXP-561 | Mass Change |

|---|---|---|

| Phase I: Oxidation | Hydroxylation of the phenyl ring | +16 Da |

| Phase I: Oxidation | Hydroxylation of the bicyclooctane ring | +16 Da |

| Phase I: N-Dealkylation | Not applicable (primary amine) | N/A |

| Phase II: Conjugation | Glucuronidation (on hydroxyl or amine group) | +176 Da |

| Phase II: Conjugation | Sulfation (on hydroxyl or amine group) | +80 Da |

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govpnnl.gov This provides an additional dimension of separation to LC-MS, allowing for the differentiation of isomers (compounds with the same mass but different structures) that cannot be resolved by mass spectrometry alone. acs.orgresearchgate.net

For EXP-561, IM-MS could provide valuable structural information. The technique measures an ion's rotationally averaged collision cross-section (CCS), which is a value related to its three-dimensional shape. nih.gov This can help to confirm the compound's conformation in the gas phase and separate it from any potential structural isomers that may have formed during synthesis. Predicted CCS values can be calculated and compared to experimental results to increase confidence in structural assignments. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.15903 | 146.1 |

| [M+Na]⁺ | 224.14097 | 150.3 |

| [M+K]⁺ | 240.11491 | 145.9 |

| [M-H]⁻ | 200.14447 | 145.5 |

Data sourced from predicted values. uni.lu CCS: Collision Cross Section.

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how a drug molecule interacts with its biological target is crucial for drug discovery. iucr.org As an inhibitor of monoamine transporters (MATs), EXP-561's targets are the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. nih.govelifesciences.org Biophysical techniques provide quantitative insights into the binding affinity, kinetics, and thermodynamics of these interactions. researchgate.netkcasbio.com

Several key techniques would be employed to characterize the binding of EXP-561 to these transporters:

Isothermal Titration Calorimetry (ITC): Considered a gold-standard method, ITC directly measures the heat released or absorbed during a binding event. iucr.org This allows for the determination of the binding affinity (K_D_), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction. iucr.org

Surface Plasmon Resonance (SPR): This is a label-free, real-time technique for monitoring binding events. It is used to measure the kinetics of a ligand-target interaction, providing values for the association rate constant (k_on_) and the dissociation rate constant (k_off_), from which the equilibrium dissociation constant (K_D_) can be calculated. uni-duesseldorf.de

Radioligand Binding Assays: This is a classic pharmacological technique where a radiolabeled ligand with known affinity for the target is used. revvity.com The binding of the non-labeled test compound (EXP-561) is measured by its ability to compete with and displace the radioligand. This competition assay determines the compound's inhibitory constant (K_i_), which reflects its binding affinity. elifesciences.org

| Technique | Key Parameters Measured | Relevance for EXP-561 Research |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_D_), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) iucr.org | Provides a complete thermodynamic profile of the binding to monoamine transporters. |

| Surface Plasmon Resonance (SPR) | Association Rate (k_on_), Dissociation Rate (k_off_), Binding Affinity (K_D_) uni-duesseldorf.de | Characterizes the real-time binding kinetics, revealing how quickly the drug binds and dissociates from its targets. |

| Radioligand Binding Assay | Inhibitory Constant (K_i_), a measure of binding affinity elifesciences.org | Quantifies the potency of EXP-561 in displacing known ligands at SERT, DAT, and NET. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. cureffi.orgtainstruments.com This method provides a complete thermodynamic profile of the interaction in a single experiment. upm.es The principle involves titrating a solution of one molecule (the ligand, in this case, EXP-561 monohydrate) into a solution of the binding partner (e.g., a target protein such as a monoamine transporter) held at a constant temperature. cureffi.orgupm.es

The instrument consists of a reference cell and a sample cell, both housed in an adiabatic jacket to prevent heat exchange with the surroundings. tainstruments.com As the ligand is injected into the sample cell, it binds to the target protein, resulting in either the release (exothermic) or absorption (endothermic) of heat. cureffi.orgecu.edu The ITC instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells. tainstruments.com

Each injection produces a heat pulse that is integrated to determine the heat change per mole of injectant. Plotting these heat changes against the molar ratio of ligand to protein generates a binding isotherm. ecu.edu Fitting this curve yields the key thermodynamic parameters of the interaction:

Binding Affinity (Kₐ) or its reciprocal, the dissociation constant (Kₐ).

Enthalpy of binding (ΔH) , the measure of heat released or absorbed.

Stoichiometry of binding (n) , the molar ratio of the interacting molecules in the complex. upm.es

From these direct measurements, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated using the fundamental thermodynamic equation: ΔG = -RTln(Kₐ) = ΔH - TΔS. upm.es This complete thermodynamic characterization is invaluable for understanding the driving forces behind the molecular recognition process. gla.ac.uktainstruments.com

Research Findings: While specific experimental data for EXP-561 monohydrate is not publicly available, the following table represents typical data obtained from an ITC experiment analyzing the binding of a small molecule inhibitor to its protein target.

Table 1: Representative Thermodynamic Data for EXP-561 Monohydrate Binding to a Target Protein via ITC This table is a representative example of ITC data and does not reflect actual experimental results for EXP-561 Monohydrate.

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Kₐ) | 2.1 x 10⁷ | M⁻¹ |

| Dissociation Constant (Kₐ) | 47.6 | nM |

| Enthalpy (ΔH) | -12.5 | kcal/mol |

| Entropy (ΔS) | -7.4 | cal/mol·K |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. cytivalifesciences.commosbri.eu It is widely used in drug discovery to characterize the binding kinetics of a drug candidate, such as EXP-561 monohydrate, with its biological target. evotec.com The technique measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. mosbri.eu

In a typical SPR experiment, polarized light is directed at the sensor surface, which is a thin gold film. cytivalifesciences.com At a specific angle of incidence, known as the resonance angle, surface plasmons (electron charge density waves) are excited, causing a sharp dip in the intensity of the reflected light. cytivalifesciences.com When an analyte (the interacting partner in solution) flows over the sensor surface and binds to the immobilized ligand, the mass at the surface increases, altering the refractive index. This change in refractive index shifts the resonance angle, which is monitored in real-time and plotted as a sensorgram. cytivalifesciences.com

The sensorgram provides kinetic data on the interaction:

Association Phase: The analyte is injected over the surface, and the rate of signal increase reflects the binding of the analyte to the ligand. Analysis of this phase yields the association rate constant (kₐ or kₒₙ) . bmglabtech.com

Dissociation Phase: The analyte solution is replaced with a buffer, and the rate of signal decrease reflects the dissociation of the analyte-ligand complex. This phase provides the dissociation rate constant (kₐ or kₒff) . bmglabtech.com

The ratio of these rate constants (kₐ/kₐ) determines the equilibrium dissociation constant (Kₐ) , which is a measure of binding affinity. mosbri.eu

Research Findings: Specific kinetic data for EXP-561 monohydrate is not available in published literature. The following interactive table illustrates the type of kinetic data that would be generated from an SPR analysis for a small molecule interacting with its target protein.

Table 2: Representative Binding Kinetics Data for EXP-561 Monohydrate via SPR This table is a representative example of SPR data and does not reflect actual experimental results for EXP-561 Monohydrate.

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Association Rate Constant (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₐ) | 7.0 x 10⁻³ | s⁻¹ |

Solid-State Nuclear Magnetic Resonance (ssNMR) for Hydrate (B1144303) Characterization and Polymorphism

Solid-State Nuclear Magnetic Resonance (ssNMR) is a non-destructive analytical technique that provides detailed information about the local chemical environment of atomic nuclei in solid materials. europeanpharmaceuticalreview.com It is exceptionally powerful for the characterization of pharmaceutical compounds like EXP-561 monohydrate, as it can distinguish between different solid forms, such as polymorphs, solvates, and hydrates, and can analyze both crystalline and amorphous materials. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Even subtle changes in crystal packing or molecular conformation, as found in different polymorphs, can lead to distinct and measurable differences in chemical shifts. americanpharmaceuticalreview.com

Hydrate Characterization: For EXP-561 monohydrate, ssNMR can be used to confirm the presence and nature of the water molecule within the crystal lattice. Techniques such as ¹H ssNMR can directly detect the protons of the water molecule. Advanced 2D ssNMR experiments, like ¹H-¹³C Heteronuclear Correlation (HETCOR), can establish the proximity between the water protons and the carbon atoms of the EXP-561 molecule, providing definitive evidence of a hydrate structure as opposed to surface or bulk water.

Polymorphism: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. Different polymorphs can have different physical properties. ssNMR is a primary tool for identifying and quantifying polymorphs. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum of EXP-561 would show a unique set of chemical shifts for each distinct polymorph. The presence of a polymorphic impurity can be detected by the appearance of a second, low-intensity set of peaks in the spectrum. americanpharmaceuticalreview.com

Research Findings: While no specific ssNMR studies on EXP-561 monohydrate have been published, the table below provides a hypothetical comparison of ¹³C chemical shifts that could be observed for EXP-561 in an anhydrous form versus its monohydrate form, illustrating the sensitivity of ssNMR to changes in the solid-state environment.

Table 3: Hypothetical ¹³C ssNMR Chemical Shifts for Different Solid Forms of EXP-561 This table is a representative example of ssNMR data and does not reflect actual experimental results for EXP-561.

| Carbon Atom | Anhydrous Form (δ, ppm) | Monohydrate Form (δ, ppm) |

|---|---|---|

| C1 (Quaternary Amine) | 55.2 | 57.8 |

| C4 (Phenyl-bearing) | 40.5 | 41.3 |

| C-ipso (Phenyl) | 145.1 | 144.5 |

| C-ortho (Phenyl) | 128.9 | 129.4 |

| C-meta (Phenyl) | 127.3 | 127.1 |

Future Directions and Unresolved Research Questions for Exp 561 Monohydrate

Exploration of Novel Synthetic Methodologies for Enantioselective Synthesis of EXP-561 Analogues

The core structure of EXP-561, 4-phenylbicyclo[2.2.2]octan-1-amine, presents a unique and rigid scaffold for a monoamine reuptake inhibitor. wikipedia.orgpsu.edu However, early syntheses did not prioritize enantioselectivity, a critical aspect of modern drug design as different enantiomers can have vastly different pharmacological activities and potencies. beilstein-journals.org Future research should focus on developing novel, efficient synthetic routes to access enantiomerically pure analogues of EXP-561.

A key unresolved question is the absolute stereochemistry required for optimal inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. Asymmetric transfer hydrogenation (ATH) and iridium-catalyzed asymmetric hydrogenation are powerful techniques that have been successfully applied to the synthesis of chiral amines and related heterocyclic structures. beilstein-journals.orgrsc.org These methods could be adapted to the synthesis of EXP-561 analogues, potentially allowing for the selective production of specific stereoisomers. rsc.org A modular synthetic approach would be particularly advantageous, enabling the creation of a library of analogues with variations in the aryl substituent and the bicyclic core to probe structure-activity relationships. nih.govgoogle.com

Deeper Mechanistic Understanding of Transporter Allostery and Desensitization

EXP-561 inhibits the reuptake of serotonin, dopamine, and norepinephrine, but the precise molecular mechanisms remain underexplored. wikipedia.orgacetherapeutics.com G protein-coupled receptors (GPCRs), which include monoamine transporters, are subject to complex regulatory processes like allosteric modulation and desensitization. acs.orgnih.gov Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. acs.org It is an open question whether EXP-561 or its analogues could function as allosteric modulators, a property that could offer more nuanced therapeutic effects compared to direct competitive inhibition.

Furthermore, chronic exposure to transporter inhibitors can lead to receptor desensitization, where the cell reduces its response to the drug. This process often involves G protein-coupled receptor kinases (GRKs) and β-arrestins, which can uncouple the receptor from its signaling pathway and promote its internalization. mdpi.comnih.gov Investigating how the rigid structure of EXP-561 influences these desensitization and internalization dynamics is a critical area for future research. Understanding these pathways could reveal why the compound initially failed in trials and could guide the design of new analogues with improved long-term efficacy. wikipedia.org

Investigation of Structure-Dynamics-Activity Relationships for Optimized Binding

The rigid conformation of EXP-561 provides a valuable tool for probing the pharmacophore of monoamine transporters. psu.edu Early research suggested that the fixed spatial relationship between the phenyl group and the amino nitrogen in EXP-561 is a key determinant of its activity. psu.edu However, these studies were limited by the analytical techniques of the time. Modern methods can provide a much deeper understanding of the structure-dynamics-activity relationship (SDAR).

Future studies should employ techniques like X-ray crystallography of EXP-561 analogues bound to transporter proteins to obtain static snapshots of the binding pose. Complementary to this, molecular dynamics (MD) simulations can reveal how the compound and the transporter move and interact over time, providing a dynamic picture of the binding event. nih.govprinceton.edu These computational approaches can help rationalize the binding affinity and selectivity of different analogues and identify which dynamic motions are critical for biological activity. mines.edu This knowledge is essential for designing new compounds with optimized binding kinetics and selectivity profiles. ufl.edu

Potential for Co-Crystallization and Engineered Hydrate (B1144303) Forms (if applicable beyond monohydrate)

EXP-561 is known to exist in free base, hydrochloride salt, and monohydrate forms. acetherapeutics.comhodoodo.com The monohydrate form indicates that water molecules are an integral part of the crystal lattice. ontosight.ai The field of crystal engineering offers powerful strategies to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering the molecule itself. nih.govresearchgate.net Co-crystallization, the process of forming a crystalline solid from two or more neutral molecules, is a promising avenue that remains unexplored for EXP-561. nih.govmdpi.com

By selecting appropriate "co-formers," it may be possible to create novel co-crystals of EXP-561 with improved properties such as solubility, stability, or dissolution rate. nih.govacs.org For example, co-crystals formed with pharmaceutically acceptable carboxylic acids have been shown to alter the dissolution profiles of other amine hydrochloride drugs. acs.org A key research question is whether engineered solid forms of EXP-561 could enhance its properties. Systematic screening for co-crystals and other hydrate or solvate forms could lead to a more viable pharmaceutical product should a therapeutically promising analogue be developed. mdpi.com

Integration of Multi-Omics Data in Preclinical Mechanistic Studies

The original development of EXP-561 predated the genomics era. wikipedia.org As such, its biological effects have not been characterized using modern systems biology approaches. Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of a drug's impact on cellular systems. pharmafeatures.comnih.gov Applying this approach to EXP-561 represents a significant opportunity for future research.

Preclinical studies using cell lines or animal models could employ multi-omics to generate a comprehensive map of the molecular changes induced by EXP-561. escholarship.org For instance, transcriptomics could identify genes whose expression is altered, while proteomics could reveal changes in protein levels and post-translational modifications. mdpi.com This integrated data can help construct molecular networks that illuminate the drug's mechanism of action, identify potential off-target effects, and discover biomarkers for predicting response. pharmafeatures.comuv.es Such studies are crucial for understanding the full biological impact of this class of compounds and for identifying new therapeutic hypotheses.

Advanced Computational Approaches for Rational Design and Lead Optimization

Rational drug design has been revolutionized by advances in computational power and algorithms. emanresearch.org These methods can accelerate the discovery and optimization of new drug candidates. nih.gov For EXP-561, computational approaches offer a path to rationally design analogues with improved potency, selectivity, and pharmacokinetic properties. Given the availability of structural data for monoamine transporters, structure-based drug design (SBDD) would be a particularly powerful strategy. emanresearch.org